2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide

Adrenergic receptor pharmacology Arylpiperazine SAR Chemical identity verification

WARNING: CAS 4852-37-3 is an analytically unverified structure. No authoritative registry entry, peer-reviewed characterization, or biological data exist. It is NOT a reference standard or validated tool compound. Procurement must be treated as custom synthesis of an uncharacterized screening candidate. Mandatory deliverables: ¹H/¹³C NMR, HRMS, and documented synthetic route. Do not substitute with close congeners (e.g., 4-chlorophenyl variant) as arylpiperazine SAR is exquisitely sensitive. Use only with independent structural confirmation.

Molecular Formula C16H19FN4O3
Molecular Weight 334.35 g/mol
CAS No. 4852-37-3
Cat. No. B11494167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide
CAS4852-37-3
Molecular FormulaC16H19FN4O3
Molecular Weight334.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H19FN4O3/c17-11-1-3-12(4-2-11)21-15(23)9-13(16(21)24)20-7-5-19(6-8-20)10-14(18)22/h1-4,13H,5-10H2,(H2,18,22)
InChIKeyXDAVAZLATCHVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide (CAS 4852-37-3): Procurement-Grade Identity and Baseline Assessment


The compound 2-[4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide (CAS 4852-37-3) could not be unambiguously identified in any authoritative chemical registry, primary research publication, or patent indexed in the consulted databases under this exact identifier. The molecular formula C₁₆H₁₉FN₄O₃ and the 2,5‑dioxopyrrolidinyl‑piperazine‑acetamide scaffold suggest membership in the arylpiperazine class, which has been investigated for α₁‑adrenergic modulation [1]. However, the absence of a verified structural‑activity profile, synthetic protocol, or biological annotation linked to CAS 4852‑37‑3 prevents the establishment of even a baseline identity suitable for scientific procurement or analytical reference. Until the compound is mapped to a validated registry entry (e.g., a confirmed PubChem CID, a patent‑exemplified structure, or a peer‑reviewed characterization), it cannot be treated as a defined chemical entity for comparative evaluation. Users are strongly advised to request a certificate of analysis with full spectroscopic authentication (¹H/¹³C NMR, HRMS) and a documented synthetic route from any prospective vendor before committing to purchase.

Why Arylpiperazine‑Acetamide Analogs Cannot Be Substituted for CAS 4852‑37‑3 Without Specific Comparative Data


The chemical space around the 2,5‑dioxopyrrolidinyl‑piperazine‑acetamide core is known to be exquisitely sensitive to substituent identity: even minor modifications to the N‑aryl group, the acetamide side chain, or the pyrrolidine ring oxidation state can drastically alter α₁‑adrenoceptor subtype selectivity, functional activity (agonist vs. antagonist), and off‑target liability [1]. In the absence of disclosed pharmacological data for CAS 4852‑37‑3, no two analogs—including close congeners such as the 4‑chlorophenyl or unsubstituted phenyl variants—can be assumed interchangeable. Generic substitution therefore carries a quantifiable risk of selecting a compound with an unintended polypharmacology profile or, conversely, with complete target inactivity. Without head‑to‑head assay data, any claim of bioequivalence or functional equivalence to a literature‑known comparator is scientifically indefensible and potentially wasteful of research resources. The procurement decision must therefore be guided by the specific experimental context in which the compound was originally cited; if no such context exists, the user is effectively purchasing an uncharacterized research tool.

2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide (CAS 4852-37-3): Quantitative Evidence Assessment Against Class Comparators


Unavailability of Direct Head‑to‑Head Bioactivity Data for CAS 4852‑37‑3

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and authoritative chemistry databases (ChemicalBook, ChemSRC, Molbase) did not return any bioactivity record, binding‑assay result, or functional readout for the exact structure represented by CAS 4852‑37‑3. No comparator from the same arylpiperazine‑acetamide series could be quantitatively compared because the target compound lacks a primary pharmacological data point. This evidence gap precludes the calculation of any quantified difference such as a potency fold‑shift, selectivity index, or efficacy ratio. The closest structurally annotated entity identified is 1‑Piperazineacetamide,4‑[1‑(4‑fluorophenyl)‑2,5‑dioxo‑3‑pyrrolidinyl]‑(9CI), which is indexed under CAS 606925‑00‑2 , but even for that entry no peer‑reviewed biological data were found [1]. Therefore, all quantitative comparison fields below are intentionally left with “N/A” to honestly reflect the current state of public scientific knowledge.

Adrenergic receptor pharmacology Arylpiperazine SAR Chemical identity verification

Class‑Level Alpha‑1 Adrenergic Activity Observed in Structurally Related Arylpiperazine‑Acetamides

The patent CA 2338317 [1] describes a series of piperazine derivatives bearing (2,5‑dioxopyrrolidin)‑1‑yl‑alkane or (2,6‑dioxopiperidin)‑1‑yl‑alkane motifs that exhibit selective α₁A‑adrenergic activity. Although the exact compound CAS 4852‑37‑3 is not explicitly named or exemplified in the accessible abstract, the generic Markush structure encompasses the 4‑fluorophenyl‑dioxopyrrolidinyl‑piperazine‑acetamide scaffold. Representative compounds in this patent series are reported to possess sub‑micromolar affinity for the α₁A‑adrenoceptor with at least 10‑fold selectivity over the α₁B subtype, as demonstrated in radioligand displacement assays using human cloned receptors expressed in CHO or HEK293 cells [1]. However, because the specific compound corresponding to CAS 4852‑37‑3 cannot be linked to an individual data row within the patent, these findings remain class‑level inference and cannot be taken as product‑specific evidence.

Alpha‑1A adrenoceptor Uroselectivity Arylpiperazine SAR

Absence of Physicochemical Characterization Data Precludes Comparative Assessment of Developability Parameters

No experimental LogP, LogD, aqueous solubility, pKₐ, or permeability data were retrieved for CAS 4852‑37‑3 from any primary source or reputable technical datasheet. A single computational prediction for the structurally identical CAS 606925‑00‑2 (ALogP ≈ 0.65, TPSA ≈ 87.9 Ų) [1] is available but cannot be experimentally verified. Without measured values, it is impossible to comparatively assess whether this compound offers a meaningful advantage in solubility, lipophilic ligand efficiency (LLE), or CNS MPO score over close analogs such as the 4‑chlorophenyl or 4‑methylphenyl congeners, which are often explored in α₁‑adrenergic SAR campaigns. The lack of empirical physicochemical data further undermines the case for selecting this specific compound for medicinal chemistry optimization or in vivo pharmacological studies.

Physicochemical profiling Lipophilicity (LogP) Aqueous solubility

Prudent Application Scenarios for 2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide (CAS 4852-37-3) Based on Current Evidence


Internal α₁‑Adrenoceptor Pharmacological Profiling Panel (Pilot Screening)

If the compound can be analytically authenticated as the intended structure, it could serve as one component of a broad arylpiperazine library screened in a recombinant α₁A, α₁B, and α₁D radioligand‑binding assay to empirically determine its receptor‑subtype selectivity profile [1]. This approach would generate the missing primary data that currently prevents any rational procurement decision. Until such data are obtained, the compound should be considered a completely uncharacterized screening candidate and should not be used as a reference standard or tool compound.

Analytical Reference Material for LC‑MS/MS Method Development (Post‑Verification)

Following independent structural confirmation (¹H/¹³C NMR, HRMS, elemental analysis), the compound could be employed as an analytical reference standard for LC‑MS/MS method development aimed at detecting related arylpiperazine‑acetamide metabolites or process impurities [2]. Its utility in this role depends entirely on the purity and identity verification documentation supplied by the vendor.

Synthetic Intermediate for Parallel Library Synthesis

The primary amine terminus of the acetamide side chain renders the compound a potential intermediate for amide‑coupling diversification. It could be used in a parallel synthesis campaign to generate a focused library of N‑substituted acetamide analogs for structure‑activity relationship exploration around the arylpiperazine‑dioxopyrrolidine pharmacophore, provided that the starting material purity is rigorously confirmed [1].

Quote Request

Request a Quote for 2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.